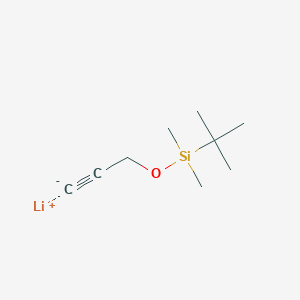
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole is a synthetic organic compound that features a benzofuran ring fused with an imidazole ring. The presence of a fluorine atom on the benzofuran ring adds unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving diamines and carbonyl compounds.
Coupling of the Rings: The final step involves coupling the benzofuran and imidazole rings under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The benzofuran and imidazole rings may contribute to the compound’s ability to interact with nucleic acids or proteins, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-1H-imidazole: Lacks the dihydro group on the imidazole ring.
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.
2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-triazole: Contains a triazole ring instead of an imidazole ring.
Uniqueness
The unique combination of the benzofuran and imidazole rings, along with the presence of the fluorine atom, distinguishes 2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
93854-86-5 |
|---|---|
Formule moléculaire |
C11H11FN2O |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
2-(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H11FN2O/c12-8-3-1-2-7-6-9(15-10(7)8)11-13-4-5-14-11/h1-3,9H,4-6H2,(H,13,14) |
Clé InChI |
IKBPNXSHJHSBSN-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2CC3=C(O2)C(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


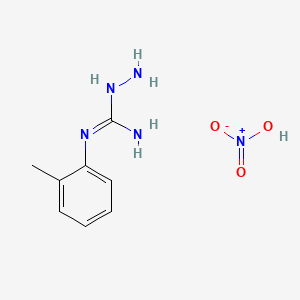
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
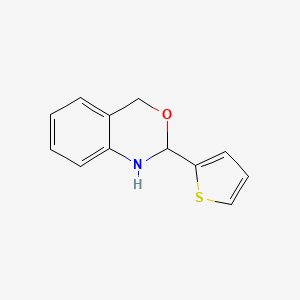
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
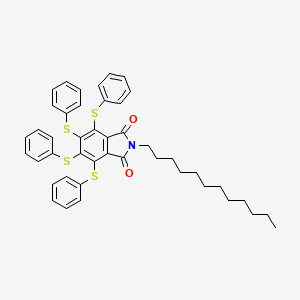
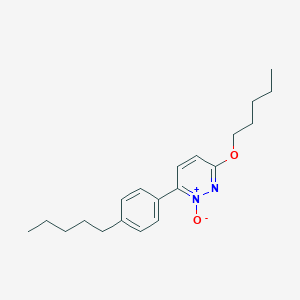
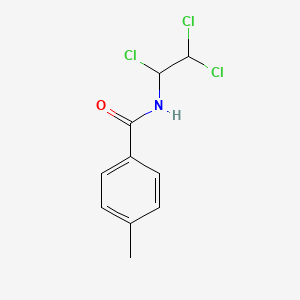
![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
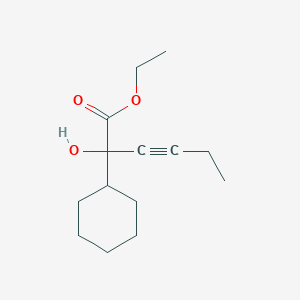

![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
![3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide](/img/structure/B14360743.png)
